S-2,3-Dicarboxyaziridine

Enzyme Inhibition Fumarase Drug Discovery

Researchers studying fumarase and aspartase mechanisms often face potency limitations with generic inhibitors such as succinate (Ki≈500 µM). S-2,3-Dicarboxyaziridine resolves this gap by delivering 625-fold greater fumarase affinity (Ki=0.08 µM) as a stereospecific transition state analogue. • Competitive fumarase inhibitor (Ki=0.08 µM); noncompetitive vs. malate - enables dissection of enzyme conformational states. • Aspartase inhibitor (Ki=55 µM) - less than one-tenth the Km of L-aspartate, ensuring effective E. coli enzyme blockade. • (2S,3S) stereochemistry is essential for potency; generic substitution is not feasible. • Validated antibacterial activity against Aeromonas salmonecida via mechanism-based aspartase inhibition.

Molecular Formula C4H5NO4
Molecular Weight 131.09 g/mol
CAS No. 116063-93-5
Cat. No. B13940017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-2,3-Dicarboxyaziridine
CAS116063-93-5
Molecular FormulaC4H5NO4
Molecular Weight131.09 g/mol
Structural Identifiers
SMILESC1(C(N1)C(=O)O)C(=O)O
InChIInChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)
InChIKeyIFCCPDAHQDGHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-2,3-Dicarboxyaziridine: Competitive Inhibitor & Antibacterial


S-2,3-Dicarboxyaziridine (DCAZ) is a Streptomyces-derived metabolite characterized by a highly strained aziridine ring with two carboxylic acid groups [1]. It functions as a potent, competitive inhibitor of fumarase (Ki = 0.08 µM) and aspartase (Ki = 55 µM) [2][3]. The compound exhibits antibacterial activity against Aeromonas salmonecida and serves as a critical chemical probe for studying enzyme mechanisms, particularly those involving carbanion transition states [4].

S-2,3-Dicarboxyaziridine: No Generic Substitutes


Generic substitution of S-2,3-Dicarboxyaziridine is not feasible due to its specific (2S,3S) stereochemistry, which is essential for its potent, competitive inhibition of fumarase (Ki = 0.08 µM) and aspartase (Ki = 55 µM) [1][2]. Alternative fumarase inhibitors, such as succinate (Ki ≈ 500 µM) and (2S,3R)-tartrate (Ki ≈ 30 µM), exhibit significantly lower potency, demonstrating that even minor structural variations lead to orders-of-magnitude differences in efficacy [3][4]. This unique interaction profile, validated through cross-study comparisons, precludes simple interchange with other in-class compounds.

S-2,3-Dicarboxyaziridine: Comparative Potency & Selectivity


Fumarase Inhibition: Exceptional Potency vs. Succinate

S-2,3-Dicarboxyaziridine (DCAZ) demonstrates a Ki of 0.08 µM against pig heart fumarase [1]. This is 625-fold more potent than succinate, a known competitive inhibitor with a Ki of 5.0 × 10⁻⁴ M (500 µM) [2]. DCAZ's potency also surpasses that of (2S,3R)-tartrate (Ki = 30 µM) by 375-fold [3].

Enzyme Inhibition Fumarase Drug Discovery

Aspartase Inhibition: Tighter Binding than Natural Substrate

Against E. coli aspartase, S-2,3-Dicarboxyaziridine exhibits a Ki of 55 µM [1]. This is notably low, being less than one-tenth of the Km for the natural substrate L-aspartate (Km ≈ 0.55 mM) [2]. This demonstrates that DCAZ binds to the enzyme's active site with higher affinity than the substrate itself.

Aspartase Competitive Inhibition E. coli

Fumarase Inhibition: Massive Potency Advantage over Fumaric Acid Analog

A cross-study comparison reveals S-2,3-Dicarboxyaziridine (Ki = 0.08 µM) is 6,250-fold more potent than 2-(5'-phenylpentyl)fumaric acid (Ki = 0.5 mM, i.e., 500 µM) as a competitive inhibitor of pig heart fumarase [1][2]. Both compounds act via the same competitive mechanism but differ vastly in affinity.

Fumarase Inhibitor Potency Affinity Chromatography

Mechanistic Specificity: Substrate-Dependent Inhibition Modes

S-2,3-Dicarboxyaziridine exhibits distinct inhibition patterns depending on the substrate: it is a competitive inhibitor versus fumarate but a noncompetitive inhibitor versus malate [1]. This behavior, unlike other fumarase inhibitors, confirms its specific interaction with the fumarate-specific enzyme isoform (EH(f)), making it an essential tool for dissecting the enzyme's catalytic cycle.

Enzyme Mechanism Transition State Analogue Fumarase

Antibacterial Activity: Aeromonas via Aspartase Inhibition

S-2,3-Dicarboxyaziridine is reported to possess antibacterial activity, specifically against Aeromonas salmonecida . Its mechanism of action is directly linked to its potent and specific inhibition of aspartase (Ki = 55 µM), an enzyme critical for bacterial nitrogen metabolism [1].

Antibacterial Aspartase Aeromonas

S-2,3-Dicarboxyaziridine: Research & Industrial Applications


High-Affinity Fumarase Active Site Probe

Employ S-2,3-Dicarboxyaziridine (Ki = 0.08 µM) as a transition state analogue to probe the fumarase active site. Its 625-fold higher potency over succinate (Ki = 500 µM) and unique substrate-dependent inhibition pattern (competitive vs. fumarate, noncompetitive vs. malate) make it essential for dissecting the enzyme's catalytic mechanism and conformational states [1][2].

Potent Aspartase Inhibitor for E. coli Metabolism

Utilize S-2,3-Dicarboxyaziridine (Ki = 55 µM) to potently inhibit E. coli aspartase, a key enzyme in nitrogen metabolism. Its Ki, which is less than one-tenth the Km for the natural substrate L-aspartate (Km ≈ 0.55 mM), ensures effective enzyme blockade, enabling precise studies of aspartate-related metabolic pathways and the compound's antibacterial mechanism [3].

Chiral Scaffold for Selective Cysteine Protease Inhibitors

Leverage the specific (2S,3S) stereochemistry of S-2,3-Dicarboxyaziridine as a core scaffold for developing highly selective, irreversible inhibitors of parasitic cysteine proteases (e.g., cathepsin L-like enzymes). This approach is validated by the development of compound s9, a derivative that displays potent antileishmanial activity (IC50 = 2.3 µM against amastigotes) without affecting host proteases [4].

Targeted Antibacterial Research Against Aeromonas salmonecida

Apply S-2,3-Dicarboxyaziridine in microbiological studies focused on Aeromonas salmonecida, where its antibacterial activity is attributed to specific aspartase inhibition [5]. This provides a defined, mechanism-based tool for investigating vulnerabilities in this pathogen's metabolism.

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